molecular formula C14H17N3O B14907289 n-(3-(1h-Benzo[d]imidazol-1-yl)propyl)cyclopropanecarboxamide

n-(3-(1h-Benzo[d]imidazol-1-yl)propyl)cyclopropanecarboxamide

Cat. No.: B14907289
M. Wt: 243.30 g/mol
InChI Key: DVLAPWSUDCQEEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(1H-Benzo[d]imidazol-1-yl)propyl)cyclopropanecarboxamide is a compound that features a benzimidazole moiety linked to a cyclopropanecarboxamide group via a propyl chain. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-Benzo[d]imidazol-1-yl)propyl)cyclopropanecarboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .

Mechanism of Action

The mechanism of action of N-(3-(1H-Benzo[d]imidazol-1-yl)propyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to enzymes and receptors, modulating their activity. This can lead to the inhibition of microbial growth, reduction of inflammation, or induction of apoptosis in cancer cells . The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(1H-Benzo[d]imidazol-1-yl)propyl)cyclopropanecarboxamide is unique due to its specific structural features, including the cyclopropanecarboxamide group and the propyl linker. These structural elements can confer distinct biological activities and chemical reactivity compared to other benzimidazole derivatives .

Properties

Molecular Formula

C14H17N3O

Molecular Weight

243.30 g/mol

IUPAC Name

N-[3-(benzimidazol-1-yl)propyl]cyclopropanecarboxamide

InChI

InChI=1S/C14H17N3O/c18-14(11-6-7-11)15-8-3-9-17-10-16-12-4-1-2-5-13(12)17/h1-2,4-5,10-11H,3,6-9H2,(H,15,18)

InChI Key

DVLAPWSUDCQEEX-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NCCCN2C=NC3=CC=CC=C32

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.